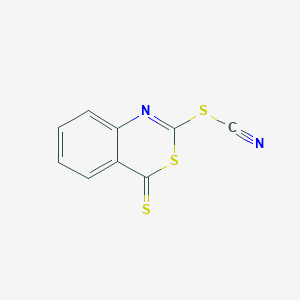
4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate is a heterocyclic compound that features a benzothiazine core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate typically involves the use of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid or its methyl ester with aroyl isothiocyanates to form thiourea derivatives. These intermediates can then undergo a thiazine ring closure to yield the desired benzothiazinone structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor antagonism.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate involves its interaction with biological targets through hydrogen bonding and π–π interactions. The sulfur and nitrogen atoms in the thiazine ring can act as hydrogen bond acceptors, while the aromatic ring can engage in π–π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate can be compared with other benzothiazine derivatives:
4H-3,1-Benzothiazin-4-ones: These compounds have similar core structures but differ in their substituents, leading to different biological activities.
2-Amino-4H-3,1-benzoxazin-4-ones: These compounds have an oxygen atom in place of sulfur and are known for their enzyme inhibitory properties
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
CAS No. |
57389-70-5 |
|---|---|
Molecular Formula |
C9H4N2S3 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
(4-sulfanylidene-3,1-benzothiazin-2-yl) thiocyanate |
InChI |
InChI=1S/C9H4N2S3/c10-5-13-9-11-7-4-2-1-3-6(7)8(12)14-9/h1-4H |
InChI Key |
QAAYQUWLDDDJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)SC(=N2)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


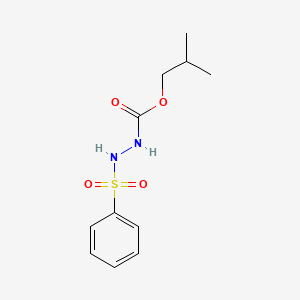
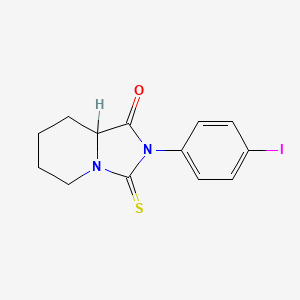
![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
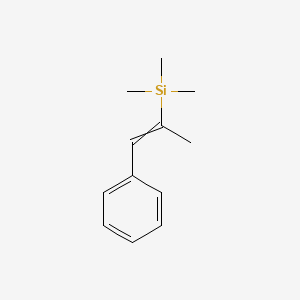
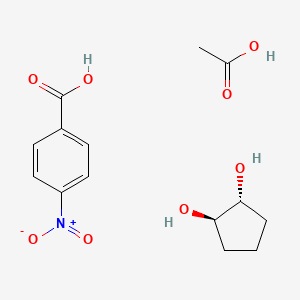
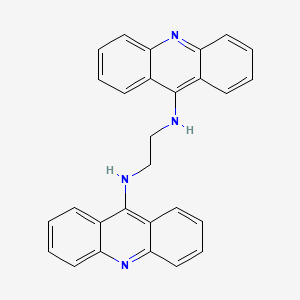

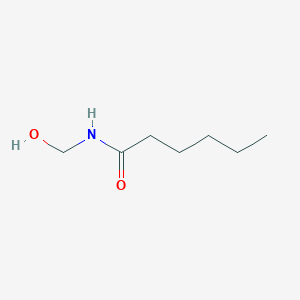

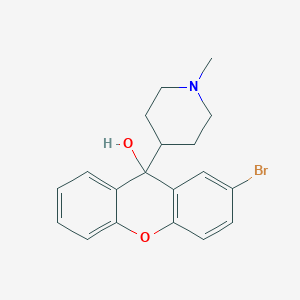

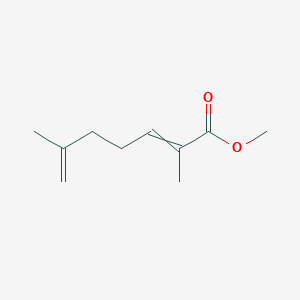

![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
